Hoechst 33258

Übersicht

Beschreibung

Hoechst 33258, also known as bisbenzimide, is a fluorescent blue dye widely used in molecular biology. It is primarily employed as a nucleic acid stain for quantitating double-stranded DNA (dsDNA). This compound binds to the minor groove of the DNA double helix, specifically recognizing sequences rich in adenine and thymine base pairs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Hoechst 33258 involves the condensation of 2-(4-hydroxyphenyl)-5-(4-methyl-1-piperazinyl)-2,5’-bi-1H-benzimidazole with appropriate reagents under controlled conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The dye is then formulated into various concentrations for different applications .

Analyse Chemischer Reaktionen

Radiation-Induced Fluorescence Modulation

Hoechst 33258 demonstrates a dose-dependent fluorescence response to X-ray irradiation ( ).

-

Mechanism : Irradiation generates free radicals (e.g., **HO- **, **H- **, H₂O₂ ) that alter the dye’s electronic structure.

-

Fluorescence Decay Kinetics :

| Irradiation Dose (Gy) | τ₁ Contribution (%) | τ₂ Contribution (%) |

|---|---|---|

| 0 | 100 | 0 |

| 250 | 45 | 55 |

| 2000 | <20 | >80 |

Radical scavengers like glycerol (6 × 10⁻² M) suppress fluorescence quenching by neutralizing reactive species ( ).

DNA Binding and Sequence Specificity

This compound binds selectively to AT-rich regions in DNA’s minor groove, with binding constants (K ) quantified via thermodynamic studies ( , ):

-

Binding Affinity :

-

For AAAAAA/TTTTTT :

-

For AATTAA/TTAATT :

-

-

Structural Effects :

Fluorescence Enhancement :

pH-Dependent Fluorescence Behavior

Fluorescence intensity correlates with solution pH due to protonation/deprotonation of the phenolic hydroxyl group ( , ):

-

pH 4–7 : Intensity increases linearly (quantum yield rises from 0.12 to 0.38).

-

Mechanism : Deprotonation enhances electronic conjugation, stabilizing the excited state.

Reactivity with Bromodeoxyuridine (BrdU)

This compound fluorescence is competitively quenched by BrdU via steric hindrance in DNA’s minor groove ( , ):

-

Quenching Efficiency :

-

50% reduction in fluorescence at 1 BrdU per 10 base pairs .

-

-

Application : Used to monitor cell-cycle progression by detecting BrdU incorporation ( ).

Thermal Decomposition and Stability

-

Thermal Limits : Stable below 200°C; decomposes at higher temperatures into CO , CO₂ , and NOₓ ( ).

-

Solubility :

Reactivity with Radical Scavengers

-

Glycerol : Reduces radiation-induced fluorescence quenching by 75% at 2000 Gy ( ).

-

DMSO : Forms methylsulfinyl radical (CH₃SO- ), which alters solution pH and indirectly modulates fluorescence ( ).

Substitution Reactions

Wissenschaftliche Forschungsanwendungen

DNA Quantification

Overview : Hoechst 33258 is primarily used for quantifying dsDNA due to its strong affinity for AT-rich regions of DNA. It exhibits enhanced fluorescence when bound to DNA, making it a valuable tool for measuring DNA concentrations.

Key Findings :

- The sensitivity of this compound assays can reach as low as 10 ng/mL of DNA, with a linear dynamic range extending from 10 ng/mL to 1 µg/mL .

- A study demonstrated high precision and linearity in measuring dsDNA concentrations ranging from 11 to 300 ng/well using this compound on a microplate reader .

Data Table: this compound DNA Quantification Performance

| Concentration Range (ng/well) | Limit of Detection (LOD) (ng) | Linear Range (ng/mL) |

|---|---|---|

| 11 - 300 | 11 | 10 - 1000 |

Cell Staining and Imaging

Overview : this compound is extensively used for staining nuclei in live or fixed cells, allowing researchers to visualize cellular structures under fluorescence microscopy.

Case Study : In a study focusing on mitochondrial metabolism, this compound was employed to stain nuclei of parasites, facilitating the observation of cellular responses to drug treatments . This application highlights its utility in cellular biology and pharmacology.

Binding Specificity Studies

Overview : The binding specificity of this compound has been analyzed using microchip technology, revealing important insights into its interaction with various DNA sequences.

Key Findings :

- This compound preferentially binds to sequences containing four consecutive A:T base pairs, demonstrating significant base pair specificity .

- Thermodynamic analyses indicated that the dye stabilizes DNA duplexes, increasing their melting temperatures, which can be quantitatively assessed through melting curve analysis.

Data Table: Binding Affinity of this compound

| Sequence Type | Binding Affinity (ΔTm) | Specificity |

|---|---|---|

| A:T-rich duplexes | High | Strong |

| G:C-rich duplexes | Low | Weak |

Applications in Immunology

Overview : this compound is also applied in immunological studies, particularly for labeling T cells in mouse models.

Case Study : In a study involving MHC II-EGFP knock-in mouse models, this compound was used to label OVA-specific T cells, demonstrating its role in tracking immune responses .

Biosensor Development

Overview : Recent advancements have explored the use of this compound as an indicator in biosensor technologies.

Key Findings : Research highlighted its potential in bioelectrochemical sensors for detecting nucleic acids, showcasing the versatility of this compound beyond traditional applications .

Wirkmechanismus

Hoechst 33258 binds to the minor groove of the DNA double helix, specifically recognizing sequences rich in adenine and thymine base pairs. This binding stabilizes the DNA structure and enhances the fluorescence of the dye. The interaction involves hydrogen bonding and van der Waals forces, which contribute to the specificity and stability of the dye-DNA complex .

Vergleich Mit ähnlichen Verbindungen

Hoechst 33258 is part of a family of bisbenzimide dyes, including Hoechst 33342 and Hoechst 34580. These dyes share similar structures and binding properties but differ in their water solubility and cell permeability:

Hoechst 33342: More cell-permeable than this compound, making it suitable for live-cell staining.

Hoechst 34580: Exhibits different fluorescence properties and is used in specific applications where its unique spectral characteristics are advantageous.

This compound is unique in its balance of cell permeability and fluorescence intensity, making it a versatile tool for various applications in molecular biology .

Biologische Aktivität

Hoechst 33258 is a well-known fluorescent dye that binds to DNA and RNA, primarily recognized for its role in molecular biology as a DNA stain. Beyond its utility in laboratory settings, this compound exhibits significant biological activity, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

This compound is a bisbenzimidazole derivative that preferentially binds to the minor groove of AT-rich regions of DNA. Its binding induces structural changes in DNA, which can affect various cellular processes. The compound has been shown to inhibit the self-splicing of group I introns in ribosomal RNA precursors, a critical step for ribosome maturation, making it a potential target for antifungal therapies against organisms like Candida albicans and Pneumocystis carinii .

Table 1: Binding Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Weight | 318.35 g/mol |

| Binding Site | Minor groove of DNA |

| Preferred Sequence | AT-rich regions |

| Fluorescence Emission Peak | 460 nm |

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of various fungal pathogens in vitro and in vivo. For instance, studies indicate that this compound can effectively inhibit C. albicans and C. dubliniensis by interfering with their ribosomal RNA processing .

Case Study: Antifungal Activity Against Pneumocystis carinii

A study involving SCID mice infected with Pneumocystis carinii revealed that treatment with this compound led to significant reductions in pathogen load compared to control groups . The compound was administered at doses of 7.5 mg/kg and 37.5 mg/kg over a period of 14 days, demonstrating its potential as an antifungal agent.

Anticancer Properties

This compound has also been investigated for its anticancer properties. Its ability to induce apoptosis in cancer cells has been documented, particularly through mechanisms involving caspase activation and cell cycle arrest.

Table 2: Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 10 | Induction of apoptosis via caspase-3 activation |

| MCF-7 | 15 | Cell cycle arrest at G2/M phase |

| A549 | 12 | DNA damage response activation |

In HepG2 cells, this compound treatment resulted in increased expression of pro-apoptotic factors such as p53 and caspase-3, while downregulating anti-apoptotic proteins like Bcl-2 . This indicates its potential as a therapeutic agent in hepatocellular carcinoma.

Enhanced Gene Expression

Recent studies have shown that this compound enhances the expression of transgenes delivered by recombinant adeno-associated viruses (rAAV). This effect is attributed to an increase in the number of cells entering the S phase and G2/M phases of the cell cycle, facilitating more efficient gene expression .

Eigenschaften

CAS-Nummer |

23491-45-4 |

|---|---|

Molekularformel |

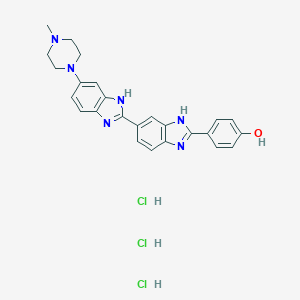

C25H25ClN6O |

Molekulargewicht |

461.0 g/mol |

IUPAC-Name |

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;hydrochloride |

InChI |

InChI=1S/C25H24N6O.ClH/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16;/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29);1H |

InChI-Schlüssel |

UDJDXLXTHZQAAC-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl.Cl.Cl |

Kanonische SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl |

Aussehen |

Assay:≥95%A crystalline solid |

Key on ui other cas no. |

23491-45-4 |

Physikalische Beschreibung |

Yellow-green powder; [Acros Organics MSDS] |

Piktogramme |

Irritant |

Haltbarkeit |

Bulk: Under ordinary laboratory illumination, the material slowly decomposes. At the end of four weeks at room temperature in a capped glass vial, 3% decomposition has occurred (HPLC). In a similar container but maintained at 45 °C and in darkness, the subject sample was stable for at least four weeks (HPLC). Solution: A solution of the sample (1 mg/mL) is stable in water for at least 24 hours at room temperature under normal laboratory illumination. |

Löslichkeit |

DMSO 240 - 300 (mg/mL) H20 approximately 110 (mg/mL) 95% EtOH < 1 (mg/mL) 0.1 N NaOH 14 - 22 (mg/mL) 0.1 N HC1 43 - 44 (mg/mL) CHCl3 < 1 (mg/mL) Acetone < 1 (mg/mL) |

Synonyme |

4-[5-(4-Methyl-1-piperazinyl)[2,5’-bi-1H-benzimidazol]-2’-yl]-phenol Trihydrochloride; _x000B_p-[5-[5-(4-Methyl-1-piperazinyl)-2-benzimidazolyl]-2-benzimidazolyl]-phenol Trihydrochloride; 2-[2-(4-Hydroxyphenyl)-6-benzimidazolyl]-6-(1-methyl-4-piperazinyl)b |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.